molecular formula C8H9ClO2S B3020039 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid CAS No. 950604-74-7

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B3020039
CAS No.: 950604-74-7
M. Wt: 204.67
InChI Key: NZVOVIPLRWRWAC-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Properties

IUPAC Name

2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOVIPLRWRWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CS1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950604-74-7
Record name 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid
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